Furan 3-Position Substitution: Distinct Reactivity Profile vs. 2-Substituted Analogs
The 3-substituted bromofuran in 3-[(5-bromofuran-3-yl)methoxy]azetidine is not the product of typical electrophilic aromatic substitution, which occurs almost exclusively at the 2-position (>95% yield) [1]. This regiochemical distinction implies that 3-substituted furans possess a different electronic distribution, affecting subsequent cross-coupling reactivity and biological target recognition. While direct comparative data for this specific compound are limited in public literature, class-level inference establishes that the 3-substitution pattern is a key differentiator from the more common 2-substituted analog (CAS 1338984-62-5).
| Evidence Dimension | Electrophilic substitution regioselectivity |
|---|---|
| Target Compound Data | 3-substituted furan (less common, requires alternative synthesis) |
| Comparator Or Baseline | 2-substituted furan (dominant product, >95%) |
| Quantified Difference | 2-substitution favored >95% |
| Conditions | Electrophilic aromatic substitution of furan with typical electrophiles |
Why This Matters
The 3-substitution pattern alters electron density and cross-coupling reactivity compared to 2-substituted analogs, enabling different synthetic transformations and potential biological target interactions.
- [1] University of Calgary, Department of Chemistry. (n.d.). Ch12: Electrophilic Aromatic Substitution of Heteroaromatics. Retrieved from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-5.html View Source
